molecular formula C19H18O4 B10756086 R,S-Warfarin alcohol CAS No. 76496-89-4

R,S-Warfarin alcohol

Cat. No.: B10756086
CAS No.: 76496-89-4
M. Wt: 310.3 g/mol
InChI Key: ZUJMMGHIYSAEOU-SWLSCSKDSA-N
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Description

R,S-Warfarin alcohol is a metabolite of warfarin, a widely used anticoagulant. Warfarin is a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each of which is metabolized differently in the body. The alcohol metabolites of warfarin, including this compound, are formed through the reduction of the parent compound. These metabolites retain varying levels of anticoagulant activity and are important in understanding the pharmacokinetics and pharmacodynamics of warfarin therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R,S-Warfarin alcohol typically involves the reduction of warfarin. This can be achieved using various reducing agents and conditions. One common method involves the use of sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

R,S-Warfarin alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

R,S-Warfarin alcohol has several applications in scientific research:

    Chemistry: Used as a model compound to study the stereospecificity of reduction reactions and the role of different enzymes in metabolizing warfarin.

    Biology: Helps in understanding the metabolic pathways of warfarin and the role of different enzymes in its metabolism.

    Medicine: Important in pharmacokinetic studies to understand the variability in patient responses to warfarin therapy.

    Industry: Used in the development of new anticoagulant drugs and in the quality control of warfarin production.

Mechanism of Action

R,S-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKORC1). This inhibition prevents the regeneration of reduced vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X. By reducing the levels of these clotting factors, this compound effectively reduces the blood’s ability to form clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R,S-Warfarin alcohol is unique in its stereospecific reduction and the varying levels of anticoagulant activity it retains. This makes it an important compound for studying the pharmacokinetics and pharmacodynamics of warfarin and for developing new anticoagulant therapies .

Properties

CAS No.

76496-89-4

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1

InChI Key

ZUJMMGHIYSAEOU-SWLSCSKDSA-N

Isomeric SMILES

C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Origin of Product

United States

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